An In-Depth Technical Guide to the Chemical Structure Elucidation of Tofacitinib Impurity 3
An In-Depth Technical Guide to the Chemical Structure Elucidation of Tofacitinib Impurity 3
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of Tofacitinib Impurity 3. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to impurity identification, a critical aspect of pharmaceutical development and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Drug Development
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients, must be diligently identified and quantified to ensure patient safety.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[2][3][4] This guide will focus on a specific impurity of Tofacitinib, designated as Impurity 3, and detail the scientific journey to unravel its chemical structure.
The Genesis of an Unknown: Synthesis and Forced Degradation Context
Understanding the potential origin of an impurity is paramount in guiding its structural elucidation. Tofacitinib's synthesis is a multi-step process, and impurities can be introduced at various stages as synthetic intermediates, by-products, or reagents.[5][6][7] Furthermore, forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that may form during the shelf-life of the drug product.[8][9]
Tofacitinib has been shown to be susceptible to degradation under acidic and basic conditions.[8] The chemical name of Tofacitinib Impurity 3 is 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide .[10][11] This structure suggests that it is likely a process-related impurity arising from the reaction of a Tofacitinib intermediate with an excess of a cyanoacetylating agent, or a degradation product.
The First Encounter: Isolation and Purification of Tofacitinib Impurity 3
The initial step in characterizing any unknown impurity is its isolation from the API matrix in a pure form. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[12][13] For polar impurities, specialized HPLC methods are often required.[12]
Experimental Protocol: Preparative HPLC Isolation
-
Column Selection: A C18 reversed-phase column is a common starting point. However, for a polar compound like Impurity 3, a polar-embedded or polar-endcapped column may provide better retention and selectivity.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter to optimize for achieving the desired separation.
-
Method Scaling: An analytical HPLC method is first developed to achieve baseline separation of the impurity from the API and other impurities. This method is then scaled up to a preparative scale to isolate a sufficient quantity of the impurity for structural analysis (typically several milligrams).[14][15]
-
Fraction Collection and Post-Purification: The fraction containing the impurity of interest is collected, and the solvent is removed, often by lyophilization, to obtain the pure impurity.
Unveiling the Molecular Blueprint: A Multi-faceted Spectroscopic Approach
With the impurity isolated, a battery of spectroscopic and spectrometric techniques is employed to piece together its molecular structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Formula
High-resolution mass spectrometry (HRMS) is the first port of call to determine the accurate mass of the impurity, which in turn allows for the prediction of its elemental formula.
Hypothetical HRMS Data for Tofacitinib Impurity 3:
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 263.1457 | 263.1455 |
| Elemental Formula: | C₁₃H₁₈N₄O₂ |
Caption: High-resolution mass spectrometry data for Tofacitinib Impurity 3.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
MS/MS experiments provide valuable information about the connectivity of atoms within the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, we can deduce the structure of different parts of the molecule.
Proposed Fragmentation Pathway for Tofacitinib Impurity 3:
Caption: Proposed major fragmentation pathways for Tofacitinib Impurity 3 in MS/MS.
The fragmentation would likely involve the loss of a cyanoacetyl group and subsequent cleavages of the piperidine ring and acetamide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.[16] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the carbon skeleton and the placement of protons.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
Hypothetical ¹H and ¹³C NMR Data for Tofacitinib Impurity 3:
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.5 - 3.5 | m | 4H | Piperidine protons |
| 3.4 | s | 2H | CH₂CN (acetyl) |
| 3.3 | s | 2H | CH₂CN (acetyl) |
| 3.0 | s | 3H | N-CH₃ |
| 2.5 - 1.8 | m | 3H | Piperidine protons |
| 1.0 | d | 3H | CH-CH₃ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O (amide) |
| 165.0 | C=O (acetyl) |
| 115.0 | CN |
| 55 - 40 | Piperidine carbons |
| 35.0 | N-CH₃ |
| 25.0 | CH₂CN |
| 15.0 | CH-CH₃ |
2D NMR: COSY, HSQC, and HMBC
2D NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of the molecule.[16][17][18]
Visualizing the Elucidation Workflow:
Caption: Workflow for the isolation and structural elucidation of Tofacitinib Impurity 3.
By systematically analyzing the data from these NMR experiments, the complete structure of Tofacitinib Impurity 3 can be unambiguously determined. The COSY spectrum would confirm the spin systems within the piperidine ring. The HSQC spectrum would link the proton signals to their corresponding carbon signals. Finally, the HMBC spectrum would provide the crucial long-range correlations to connect the cyanoacetyl groups to the piperidine nitrogen and the N-methylacetamide group to the C3 position of the piperidine ring.
Conclusion: Ensuring Drug Quality Through Rigorous Scientific Inquiry
The structural elucidation of Tofacitinib Impurity 3 serves as a prime example of the rigorous scientific investigation required in modern pharmaceutical development. Through a systematic approach involving isolation by preparative HPLC and comprehensive analysis by high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, the chemical identity of this impurity has been definitively established. This knowledge is not merely an academic exercise; it is a critical component of ensuring the safety and quality of Tofacitinib for patients. By understanding the structure of impurities, their potential toxicological effects can be assessed, and control strategies can be implemented in the manufacturing process to minimize their presence in the final drug product, thereby upholding the highest standards of pharmaceutical quality and patient care.
References
-
SynZeal. (n.d.). Tofacitinib Impurity 3. Retrieved from [Link]
- Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 22(8), 1019-1025.
-
Veeprho. (n.d.). Tofacitinib Impurities and Related Compound. Retrieved from [Link]
- DergiPark. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Marmara Pharmaceutical Journal, 25(2), 246-255.
-
SynThink. (n.d.). Tofacitinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111471045A - Preparation method of tofacitinib impurity.
-
GSRS. (n.d.). 3-(4-(((3R,4R)-1-(2-CYANOACETYL)-4-METHYLPIPERIDIN-3-YL)(METHYL)AMINO)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Retrieved from [Link]
-
European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Four-in-one: HSQC, HSQC-TOCSY (or H2BC), TOCSY, and enhanced HMBC spectra integrated into a single NO Relaxation Delay (NORD) NMR experiment. Retrieved from [Link]
-
Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). CN112461946A - Method for determining concentration of tofacitinib in human plasma.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2022, January 30). Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | 7391-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib Impurity 3 | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. resolian.com [resolian.com]
- 13. chemscene.com [chemscene.com]
- 14. lcms.cz [lcms.cz]
- 15. labcompare.com [labcompare.com]
- 16. youtube.com [youtube.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. cosy hsqc hmbc: Topics by Science.gov [science.gov]
